Jionoside D
Overview
Description
Jionoside D, also known as Cistanoside C, is a natural compound primarily found in the roots of Rehmannia glutinosa var. purpurea and Clerodendron trichotomum. It belongs to the class of hydroxycinnamic acid esters of phenethylalcohol glycosides. This compound has garnered attention due to its significant antioxidant properties, which include scavenging intracellular reactive oxygen species and inhibiting lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Jionoside D typically involves extraction from natural sources. The process begins with the crushing of the raw material, followed by soaking in water or an organic solvent such as methanol. The active ingredients are then extracted through a series of steps including extraction, filtration, and concentration. Finally, the compound is purified using column chromatography, gel filtration, and crystallization to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar extraction and purification process but on a larger scale. The raw materials are processed in large extraction tanks, and the solvents used are often recycled to minimize waste. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Jionoside D undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species.
Reduction: It can reduce the number of apoptotic cells induced by hydrogen peroxide.
Substitution: The compound can participate in substitution reactions involving its phenolic hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
Reduction: Conditions often involve the presence of cellular antioxidant enzymes such as superoxide dismutase and catalase
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain its antioxidant properties and contribute to its biological activities .
Scientific Research Applications
Jionoside D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging activities.
Biology: Investigated for its protective effects on cells exposed to oxidative stress, such as Chinese hamster lung fibroblast cells.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with oxidative stress, including inflammation, aging, cancer, arteriosclerosis, hypertension, and diabetes.
Industry: Utilized in the development of natural antioxidant formulations for pharmaceuticals and nutraceuticals .
Mechanism of Action
Jionoside D exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also enhances the activities of cellular antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its protective effects. The molecular targets and pathways involved include the reduction of apoptotic cells and the enhancement of cellular antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
- Cistanoside A
- Cistanoside B
- Verbascoside
- Echinacoside
Uniqueness of Jionoside D
Compared to other similar compounds, this compound stands out due to its potent antioxidant properties and its ability to protect cells from oxidative stress. Its unique combination of hydroxycinnamic acid esters and phenethylalcohol glycosides contributes to its high efficacy in scavenging free radicals and enhancing cellular antioxidant defenses .
Biological Activity
Jionoside D, a compound isolated from Clerodendron trichotomum , has garnered attention for its significant biological activities, particularly its antioxidant properties. This article reviews the existing literature on this compound, highlighting its mechanisms of action, effects on cell viability, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a hydroxycinnamic acid ester of phenethyl alcohol glycoside. It is known for its structural complexity, which contributes to its diverse biological activities. The molecular structure allows it to interact with various biological targets, leading to multiple pharmacological effects.
Antioxidant Activity
One of the most notable properties of this compound is its antioxidant activity . Research indicates that this compound exhibits a strong capacity to scavenge free radicals and inhibit oxidative stress in cells.
- Radical Scavenging : this compound effectively scavenges intracellular reactive oxygen species (ROS) and the DPPH radical, demonstrating its potential as a natural antioxidant .
- Cell Viability Protection : In vitro studies have shown that this compound protects the viability of Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide (H2O2). This protective effect is attributed to its ability to reduce apoptosis and enhance the activity of cellular antioxidant enzymes such as superoxide dismutase and catalase .
Table 1: Summary of Antioxidant Effects of this compound
Study | Cell Type | Oxidative Stress Inducer | Effect on Cell Viability | Mechanism |
---|---|---|---|---|
V79-4 | H2O2 | Increased | ROS scavenging, enzyme activation | |
V79-4 | H2O2 | Increased | Apoptosis reduction |
The antioxidant effects of this compound are mediated through several mechanisms:
- Enzyme Activation : this compound enhances the activity of key antioxidant enzymes, which play a crucial role in cellular defense against oxidative damage.
- Apoptosis Modulation : The compound reduces the number of apoptotic cells induced by oxidative stress, indicating its potential role in protecting against cell death .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
- Neuroprotection : Due to its ability to mitigate oxidative stress, this compound may be beneficial in neurodegenerative diseases where oxidative damage is a contributing factor.
- Anti-aging : Preliminary studies suggest that compounds like this compound could serve as anti-aging agents by protecting cells from oxidative damage and enhancing metabolic processes .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQLGHCWJNLUKK-CPPDSBOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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